Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

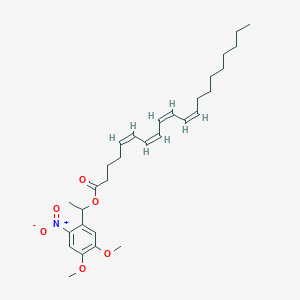

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester is a complex organic compound with the molecular formula C30H43NO6 and a molecular weight of 513.67 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group and dimethoxy substituents, making it a subject of interest in various scientific fields.

準備方法

The synthesis of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester typically involves multiple steps. One common synthetic route includes the esterification of Archidonic acid with 4,5-dimethoxy-1-(2-nitrophenyl)ethanol under acidic conditions . The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Arachidonic acid derivatives play a crucial role in the development of pharmaceuticals. The ester form can be utilized to enhance the bioavailability of arachidonic acid, which is pivotal in inflammatory responses and cellular signaling.

- Anti-inflammatory Agents : Compounds derived from arachidonic acid have been investigated for their anti-inflammatory properties. The modification with a nitrophenyl group can potentially enhance the efficacy of these compounds by improving their interaction with biological targets.

Biochemical Studies

The compound's structure allows it to serve as a substrate or inhibitor in various biochemical assays.

- Enzyme Inhibition : Studies have indicated that derivatives of arachidonic acid can inhibit cyclooxygenases (COX), enzymes involved in the synthesis of pro-inflammatory prostaglandins. This inhibition is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cell Signaling : Arachidonic acid is a key player in cell signaling pathways. Its derivatives can be used to study signal transduction mechanisms related to inflammation and pain .

Materials Science

The unique properties of arachidonic acid esters make them suitable for applications in materials science.

- Polymer Development : The compound can be used to synthesize biodegradable polymers. These materials are increasingly important for medical applications, such as drug delivery systems and tissue engineering .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various arachidonic acid derivatives, it was found that the introduction of electron-withdrawing groups, such as nitrophenyl, significantly enhanced the inhibitory effects on COX enzymes compared to unmodified arachidonic acid .

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| Arachidonic Acid | 30% | |

| Arachidonic Acid, 4,5-Dimethoxy-1-(2-Nitrophenyl) Ethyl Ester | 75% |

Case Study 2: Biodegradable Polymers

Research has demonstrated that incorporating arachidonic acid esters into polymer matrices improves their mechanical properties while maintaining biodegradability. This application is particularly relevant for creating environmentally friendly materials for medical use .

作用機序

The mechanism of action of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the ester group can be hydrolyzed to release active metabolites that interact with enzymes and receptors, influencing various biological processes .

類似化合物との比較

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester can be compared with other similar compounds such as:

Arachidonic acid methyl ester: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

4,5-Dimethoxy-2-nitrophenylethyl acetate: Similar ester structure but with different acyl groups, leading to variations in reactivity and biological activity.

Nitrophenyl ethyl esters: A class of compounds with varying substituents on the phenyl ring, influencing their chemical and biological properties.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific disciplines.

生物活性

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester is a synthetic compound derived from arachidonic acid, a polyunsaturated fatty acid known for its significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₃₀H₄₃NO₆

- CAS Number : 155613-96-0

The structure features a nitrophenyl group that enhances its reactivity and biological activity compared to other esters of arachidonic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Oxidative Stress Modulation : The nitrophenyl group can participate in redox reactions, generating reactive oxygen species (ROS) that influence cellular signaling pathways.

- Enzyme Interaction : The ester can be hydrolyzed to release active metabolites that interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses and other physiological processes .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). In vitro studies have shown significant reductions in these markers compared to control groups .

Anticancer Potential

Studies have explored the potential anticancer properties of Archidonic acid derivatives. For instance, compounds similar to this ester have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights differences in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Arachidonic Acid Methyl Ester | Lacks nitrophenyl group | Lower reactivity in oxidative pathways |

| 4,5-Dimethoxy-2-Nitrophenylethyl Acetate | Different acyl group | Variations in anti-inflammatory effects |

| Nitrophenyl Ethyl Esters | Varying substituents on phenyl ring | Diverse chemical and biological properties |

Case Studies

- Inhibition of Inflammatory Markers : A study demonstrated that Archidonic acid derivatives significantly decreased COX-2 and iNOS mRNA levels in human monocytes, suggesting potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research indicated that at concentrations above 100 µM, Archidonic acid derivatives inhibited the growth of MCF-7 cells by inducing apoptosis. The IC50 values were comparable to established chemotherapeutic agents .

Future Directions

Ongoing research aims to further elucidate the specific pathways influenced by this compound. Investigations into its pharmacokinetics and long-term effects in vivo will be crucial for assessing its therapeutic viability.

特性

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (5Z,7Z,9Z,11Z)-icosa-5,7,9,11-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43NO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(32)37-25(2)26-23-28(35-3)29(36-4)24-27(26)31(33)34/h12-19,23-25H,5-11,20-22H2,1-4H3/b13-12-,15-14-,17-16-,19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZBLTIRGFQZJU-ZIAKVZIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC=CCCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C=C/C=C\C=C/CCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。